Ortho-Bromo Enables Boronic Acid Formation
In the Amgen patent US 9,012,443 B2, 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (Intermediate F) undergoes lithium-halogen exchange with n-BuLi at −78 °C followed by treatment with triisopropyl borate to deliver (2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid [1]. The ortho-bromo is essential for this transformation: the corresponding des-bromo analog (1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole) cannot undergo this borylation sequence; the para-bromo regioisomer (4-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole) would yield a boronic acid with altered geometry incompatible with the downstream Suzuki coupling partners [2].
| Evidence Dimension | Synthetic utility — conversion to boronic acid coupling partner |
|---|---|
| Target Compound Data | 2.956 g (9.69 mmol) Intermediate F → 2.36 g (8.74 mmol) boronic acid; isolated yield 90% (calculated from patent procedure) [1] |
| Comparator Or Baseline | Des-bromo analog: conversion impossible; Para-bromo regioisomer: no patent precedent for analogous conversion in Nav1.7 program [2] |
| Quantified Difference | Target provides a productive boronic acid intermediate; comparators fail to produce viable coupling partners for the patented Nav1.7 scaffold |
| Conditions | n-BuLi (2.5 M in hexanes), THF, −78 °C, then triisopropyl borate; RT overnight hydrolysis |
Why This Matters
Procurement of the correct ortho-bromo regioisomer is a binary decision: only this compound enables the patented synthetic route to Nav1.7-targeted bicyclic aryl sulfonamide inhibitors; an incorrect regioisomer yields no product.
- [1] Boezio, C.; Bregman, H.; et al. U.S. Patent 9,012,443 B2, April 21, 2015. Example Intermediate F: 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (2.956 g, 9.69 mmol) → boronic acid (2.36 g, 8.74 mmol). View Source
- [2] Schlosser, M.; et al. Eur. J. Org. Chem. 2006, 2913–2920. Regioisomer-dependent metalation and functionalization of trifluoromethylpyrazoles. View Source
